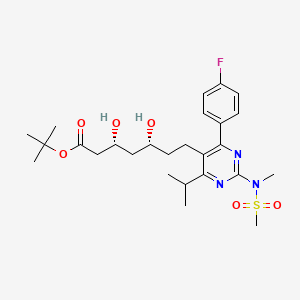![molecular formula C29H34O17 B13861569 5,7-dihydroxy-2-[3-hydroxy-4-(2-hydroxyethoxy)phenyl]-3-[(2R,3S,4R,5R)-3,4,5-trihydroxy-6-[[(4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13861569.png)
5,7-dihydroxy-2-[3-hydroxy-4-(2-hydroxyethoxy)phenyl]-3-[(2R,3S,4R,5R)-3,4,5-trihydroxy-6-[[(4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-(Hydroxyethyl)rutoside is a hydroxyethyl derivative of rutoside, a flavonoid glycoside. It is a semisynthetic compound derived from plant constituents and is not naturally found in food. This compound is primarily used in the treatment of chronic venous insufficiency and hypertensive microangiopathy .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 4’-(Hydroxyethyl)rutoside involves the hydroxyethylation of rutoside. The process typically starts with the preparation of 7-monohydroxyethyl rutoside, which is then further hydroxyethylated to obtain the desired compound .
Industrial Production Methods: Industrial production of 4’-(Hydroxyethyl)rutoside involves the use of semisynthetic methods to derive the compound from plant constituents. The process ensures a high purity level of the final product, making it suitable for pharmaceutical applications .
化学反応の分析
Types of Reactions: 4’-(Hydroxyethyl)rutoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its therapeutic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.
Major Products Formed: The major products formed from these reactions include different hydroxyethyl derivatives of rutoside, each with unique properties and potential therapeutic applications .
科学的研究の応用
4’-(Hydroxyethyl)rutoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the effects of hydroxyethylation on flavonoids.
作用機序
4’-(Hydroxyethyl)rutoside primarily acts on the microvascular endothelium, where it reduces hyperpermeability and edema. It achieves this by stabilizing the capillary walls and reducing leakage from small blood vessels . The compound also has a protective effect on the vascular endothelium, improving microvascular perfusion and reducing erythrocyte aggregation .
類似化合物との比較
- Monoxerutin
- Dihydroxyethylrutoside
- Troxerutin
- Tetrahydroxyethylrutoside
Comparison: 4’-(Hydroxyethyl)rutoside is unique due to its specific hydroxyethylation pattern, which imparts distinct therapeutic properties. Compared to other similar compounds, it has a more pronounced effect on reducing vascular permeability and edema .
特性
分子式 |
C29H34O17 |
|---|---|
分子量 |
654.6 g/mol |
IUPAC名 |
5,7-dihydroxy-2-[3-hydroxy-4-(2-hydroxyethoxy)phenyl]-3-[(2R,3S,4R,5R)-3,4,5-trihydroxy-6-[[(4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C29H34O17/c1-10-19(34)22(37)24(39)28(43-10)42-9-17-20(35)23(38)25(40)29(45-17)46-27-21(36)18-14(33)7-12(31)8-16(18)44-26(27)11-2-3-15(13(32)6-11)41-5-4-30/h2-3,6-8,10,17,19-20,22-25,28-35,37-40H,4-5,9H2,1H3/t10-,17?,19-,20+,22+,23-,24?,25+,28?,29-/m1/s1 |
InChIキー |
MTFMRKZZAXMGBF-KTUQNWLNSA-N |
異性体SMILES |
C[C@@H]1[C@H]([C@@H](C(C(O1)OCC2[C@@H]([C@H]([C@@H]([C@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)OCCO)O)O)O)O)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)OCCO)O)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


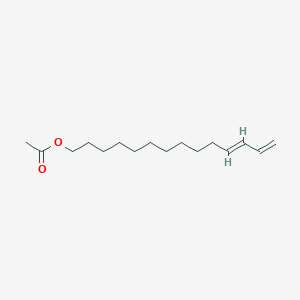
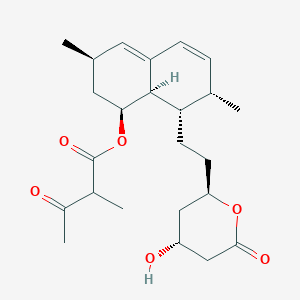
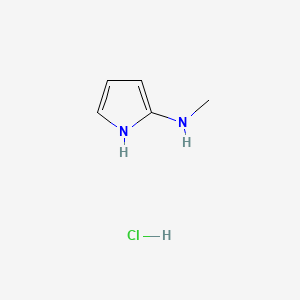
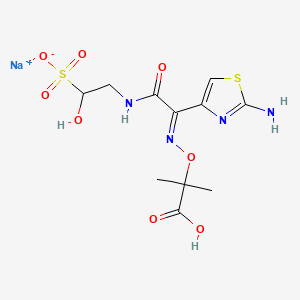
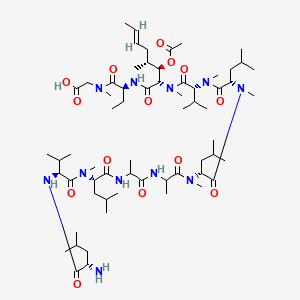
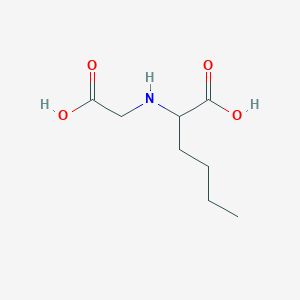
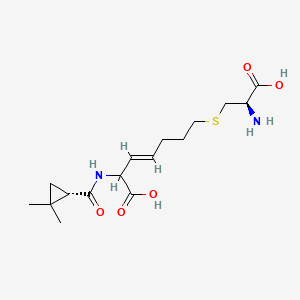
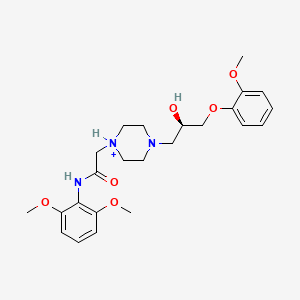
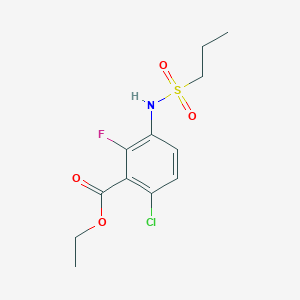
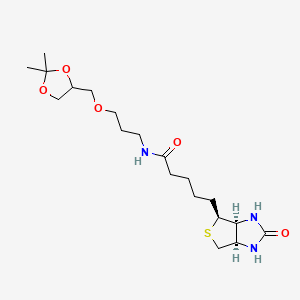
![(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S,18S)-15-[3-[tert-butyl(dimethyl)silyl]oxyprop-1-ynyl]-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol](/img/structure/B13861544.png)
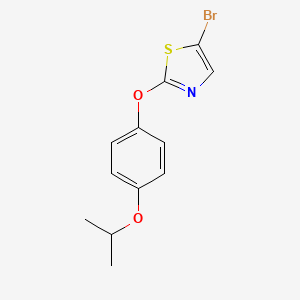
![[(2R,3S,4S,5S,6R)-6-[[(3Z,5Z,8S,9Z,11S,12R,13Z,15Z,18S)-11-ethyl-8-hydroxy-18-[(1R)-1-hydroxyethyl]-9,13,15-trimethyl-2-oxo-12-[(2R,3R,4R,5R)-3,4,5-trihydroxy-6,6-dimethyloxan-2-yl]oxy-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate](/img/structure/B13861562.png)
